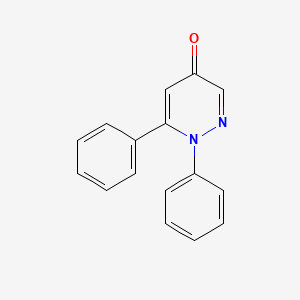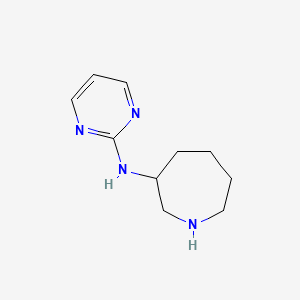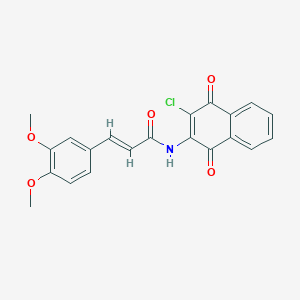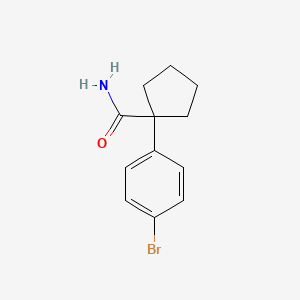
1,6-Diphenylpyridazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Diphenylpyridazin-4-one is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is also known as diphenylpyridazinone and has the chemical formula C17H12N2O. This compound is synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In
作用机制
The mechanism of action of 1,6-Diphenylpyridazin-4-one is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and protein kinase C (PKC), which is involved in cell signaling and regulation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and can reduce the proliferation of cancer cells. Additionally, this compound has been shown to have antioxidant properties and can scavenge free radicals.
实验室实验的优点和局限性
1,6-Diphenylpyridazin-4-one has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize and can be obtained in high yield. Additionally, this compound has been shown to have low toxicity and can be used at high concentrations without causing significant harm to cells. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
未来方向
1,6-Diphenylpyridazin-4-one has several potential future directions for research. One direction is to further investigate its mechanism of action and identify its molecular targets. Additionally, this compound can be modified to improve its potency and selectivity towards specific enzymes or cancer cells. Furthermore, this compound can be used as a scaffold for the synthesis of novel compounds with potential therapeutic applications. Finally, this compound can be studied for its potential use in material science, particularly in the development of new dyes and sensitizers for solar cells.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has potential applications in various scientific research fields, including medicinal chemistry, organic synthesis, and material science. This compound can be synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Further research is needed to fully understand the potential of this compound and its future applications in science.
合成方法
The synthesis of 1,6-Diphenylpyridazin-4-one can be achieved through various methods, including the reaction of 2,3-diphenylquinoxaline with acetic anhydride and sodium acetate, the reaction of 2,3-diphenylquinoxaline with acetic anhydride and potassium tert-butoxide, and the reaction of 2,3-diphenylquinoxaline with acetic anhydride and sodium methoxide. However, the most commonly used method for the synthesis of this compound is the reaction of 2,3-diphenylquinoxaline with acetic anhydride and sodium acetate.
科学研究应用
1,6-Diphenylpyridazin-4-one has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. In organic synthesis, this compound has been studied for its potential use as a building block for the synthesis of various organic compounds. In material science, this compound has been studied for its potential use as a dye and a sensitizer in solar cells.
属性
IUPAC Name |
1,6-diphenylpyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-15-11-16(13-7-3-1-4-8-13)18(17-12-15)14-9-5-2-6-10-14/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHGVOUZCNKYHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-cyano-N-(2-iodo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)-3-phenylprop-2-enamide](/img/structure/B7463903.png)





![4-[(4-Chlorophenoxy)-methylphosphoryl]oxy-1,2-dimethylbenzene](/img/structure/B7463934.png)
![[3-(4-Chlorophenoxy)-2-methyl-4-oxochromen-7-yl] 4-(diethylsulfamoyl)benzoate](/img/structure/B7463945.png)
![6-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7463954.png)
![N-[3-(benzimidazol-1-yl)propyl]-2-(2,4-dioxopyrimidin-1-yl)acetamide](/img/structure/B7463967.png)

![[2-(2-Nitrophenyl)sulfanyl-3-oxocyclohexen-1-yl] 2-chloro-5-nitrobenzoate](/img/structure/B7463980.png)
![3-[(4-Methylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione](/img/structure/B7463987.png)
![3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B7464000.png)